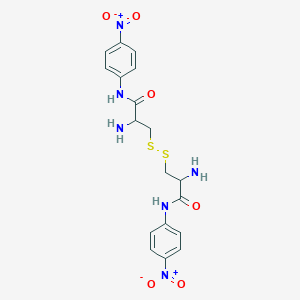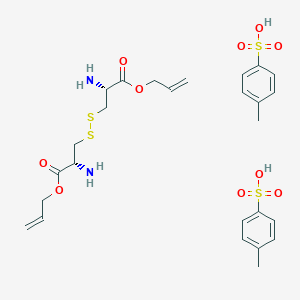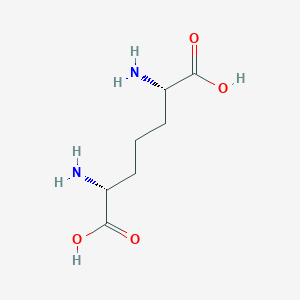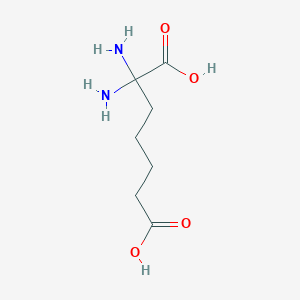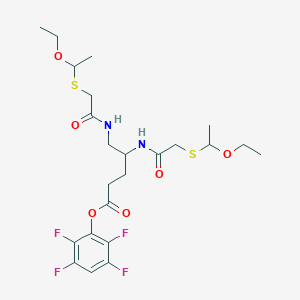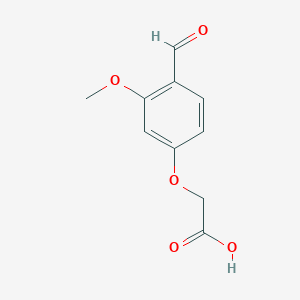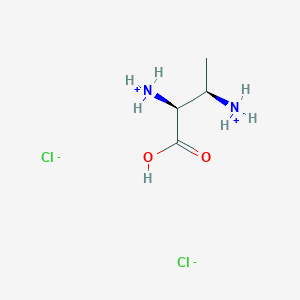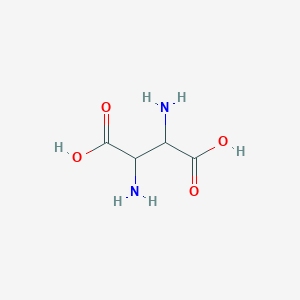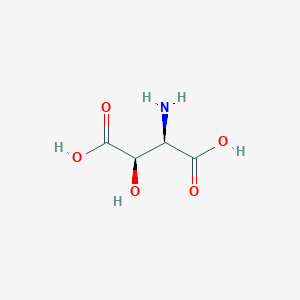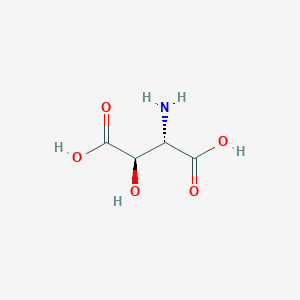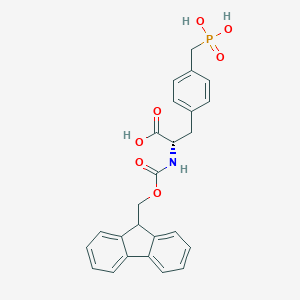
Fmoc-L-4-Phosphonomethylphenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-4-Phosphonomethylphenylalanine, also known as Fmoc-pmp-amino acid, is a derivative of phenylalanine that contains a phosphonomethyl group . It is an important molecule used in the fields of medicinal chemistry and biochemical research .
Synthesis Analysis
The synthesis of Fmoc-L-4-Phosphonomethylphenylalanine has been reported in several studies. Another study reported the synthesis of D,L-fmoc protected 4- phosphonomethylphenylalanine derivatives and their enzymatic resolution .
Molecular Structure Analysis
The molecular formula of Fmoc-L-4-Phosphonomethylphenylalanine is C25H24NO7P . Its molecular weight is 481.43 g/mol .
科学的研究の応用
Synthesis of Peptides and Peptidomimetics
Fmoc-Pmp has been utilized in the synthesis of peptides and peptidomimetics, serving as a stable analogue of phosphotyrosine. This application is crucial in the study of protein-tyrosine kinase-dependent signal transduction. The compound has been incorporated into peptides or peptide mimetics as a phosphatase-stable phosphotyrosyl mimetic, enabling researchers to explore the role of phosphorylation in cellular signaling pathways without the phosphatase-mediated degradation that naturally occurring phosphotyrosine residues undergo. For instance, new synthesis methods have been developed for Fmoc-Pmp derivatives, enhancing their incorporation into peptides using solid-phase peptide synthesis techniques. This advancement allows for the preparation of peptides corresponding to potentially phosphorylated sites of specific phosphatases, such as PTP 1C, aiding in the functional analysis of these proteins (Baczko et al., 1996).
Design of Phosphatase-Resistant pTyr Analogues
The phosphatase-resistant nature of Fmoc-Pmp makes it an important tool in designing potent inhibitors targeting specific protein domains involved in cancer pathways, such as the Grb2-SH2 domain in erbB2-overexpressed breast cancer. By incorporating Fmoc-Pmp into peptides and peptidomimetics, researchers can efficiently synthesize molecules that act as chemotherapeutic leads, demonstrating the potential of Fmoc-Pmp in developing new cancer treatments (Li et al., 2003).
Development of Nonhydrolyzable Phosphotyrosyl Peptide Analogues
Fmoc-Pmp derivatives have been synthesized for the creation of nonhydrolyzable phosphotyrosyl peptide analogues, useful in studying the interactions between peptides and protein domains like SH2, crucial for signal transduction. The development of these analogues aids in understanding the molecular basis of protein-protein interactions and the role of phosphorylation in cellular signaling, without the complication of enzymatic degradation (Burke et al., 1993).
Antibacterial and Anti-inflammatory Applications
Recent advancements in peptide- and amino-acid-based nanotechnology have explored the antibacterial and anti-inflammatory capabilities of Fmoc-decorated self-assembling building blocks, including Fmoc-Pmp. These materials show promise in developing biomedical materials with intrinsic antibacterial properties, highlighting the versatility of Fmoc-Pmp beyond traditional peptide synthesis applications (Schnaider et al., 2019).
Safety And Hazards
Fmoc-L-4-Phosphonomethylphenylalanine is intended for R&D use only and is not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYXGOVBZKHLL-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375798 |
Source


|
| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-4-Phosphonomethylphenylalanine | |
CAS RN |
229180-64-7 |
Source


|
| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)

